![molecular formula C15H23F3N2O2 B2555891 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 2097920-28-8](/img/structure/B2555891.png)

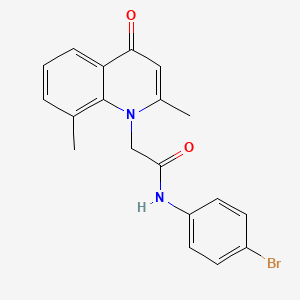

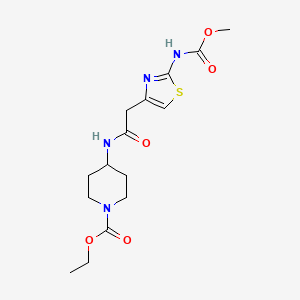

4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 337.39 g/mol.

Applications De Recherche Scientifique

New Sequential Intramolecular Cyclization

A study developed an efficient method for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides using di-tert-butylsilyl bis(trifluoromethanesulfonate) as a promoter for a Boekelheide-type reaction. This approach opens new perspectives for intramolecular cyclizations, highlighting the compound's role in facilitating complex organic synthesis processes A. Massaro, A. Mordini, A. Mingardi, J. Klein, D. Andreotti, 2011.

Polymer Synthesis Enhancement

The synthesis of aromatic diamine monomers containing a pyridine heterocyclic group and a tert-butyl substituent was successfully achieved by a modified Chichibabin reaction. This process led to the development of poly(pyridine–imide)s with excellent thermal stability and solubility in polar solvents, showcasing the compound's utility in creating advanced polymeric materials Yunhua Lu, Yuane Wu, Guo-yong Xiao, Yan Dong, Hongbin Zhao, Zhizhi Hu, 2014.

Efficient Organocatalysis

A study demonstrated that 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether acts as a highly efficient bifunctional organocatalyst for the asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. This finding emphasizes the compound's potential in catalyzing reactions with high yield and stereoselectivity, contributing to the field of asymmetric synthesis Chao Wang, Chunrui Yu, Changlu Liu, Yungui Peng, 2009.

Polyhydroxy Piperidines and Pyrrolidines Synthesis

Research on the fragmentation of carbohydrate anomeric alkoxy radicals revealed that imino sugars of the piperidine and pyrrolidine types could be specifically obtained through a tandem alkoxy radical beta-fragmentation-intramolecular cyclization reaction. This methodology facilitates the synthesis of polyhydroxylated pyrrolidines and piperidines, demonstrating the compound's relevance in synthesizing structurally complex sugars C G Francisco, R Freire, C C González, E I León, C Riesco-Fagundo, E Suárez, 2001.

Propriétés

IUPAC Name |

4-tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F3N2O2/c1-14(2,3)10-8-19-12(21)11(10)13(22)20-6-4-9(5-7-20)15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMRTEMKKKWHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)

![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B2555815.png)

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2555816.png)

![N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2555822.png)

![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)